Methyl N-boc-L-proline-4-ene
Description
Significance of Boc-Protected L-Proline Derivatives as Chiral Synthons
Boc-protected L-proline derivatives are cornerstones of modern asymmetric synthesis, valued for their conformational rigidity and role as versatile chiral synthons. longdom.orgmdpi.com The Boc (tert-butyloxycarbonyl) group is a crucial feature, offering robust protection of the proline nitrogen under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions. google.com This combination of stability and lability makes it ideal for multi-step synthetic sequences.
The utility of these synthons is broad, stemming from the inherent chirality of the L-proline scaffold. This pre-existing stereocenter is extensively used to direct the formation of new stereocenters in subsequent chemical modifications. A primary strategy involves the diastereoselective alkylation of N-Boc-proline ester enolates, which allows for the introduction of various substituents at the C-2 position. nih.gov The stereochemical outcome of these alkylations can be influenced by several factors, including the N-protecting group and the steric bulk of the ester group. nih.gov Furthermore, N-Boc-L-proline and its derivatives, such as N-Boc-4-hydroxy-L-proline, serve as key starting materials for a variety of functionalized proline analogs, including fluorinated derivatives and precursors for peptide synthesis and drug discovery. researchgate.netsigmaaldrich.com
These derivatives are not only passive chiral building blocks but also active participants in catalysis. They are precursors to a multitude of organocatalysts that have revolutionized asymmetric reactions like aldol (B89426) and Mannich reactions. longdom.org For instance, N-Boc-L-proline is a common starting point for synthesizing complex prolinamide catalysts. medchemexpress.com The predictable stereochemical influence and synthetic accessibility have cemented the role of Boc-protected L-proline derivatives as indispensable tools in the synthesis of pharmaceuticals, natural products, and complex organic materials. longdom.orgrsc.org
Table 1: Selected Applications of Boc-Protected L-Proline Derivatives
| Application | Reaction Type | Role of Proline Derivative | Reference(s) |
|---|---|---|---|
| Asymmetric Synthesis | Diastereoselective Alkylation | Chiral Template | nih.gov |
| Organocatalysis | Aldol & Mannich Reactions | Catalyst Precursor | longdom.orgmedchemexpress.com |
| Peptide Synthesis | Solid-Phase Peptide Synthesis | Chiral Amino Acid Unit | sigmaaldrich.com |
| Medicinal Chemistry | ADC and PROTAC Linkers | Linker Component | rsc.org |
| Materials Science | Photoredox Catalysis | Ligand/Substrate | csic.es |
Contextualization of Unsaturated Pyrrolidine (B122466) Rings in Stereoselective Transformations
The introduction of a carbon-carbon double bond into the pyrrolidine ring, as seen in Methyl N-boc-L-proline-4-ene and its isomers, significantly expands its synthetic utility. The unsaturation serves as a versatile functional handle for a wide array of stereoselective transformations, where the alkene can act as either a dienophile, a dipolarophile, or a substrate for various addition reactions.
One of the most powerful applications of these unsaturated systems is in cycloaddition reactions. For example, N-Boc protected dehydroproline derivatives are effective dienophiles in Diels-Alder reactions, allowing for the face-selective construction of complex bicyclic proline analogues. researchgate.net Similarly, they participate in 1,3-dipolar cycloadditions with nitrile oxides or azomethine ylides to generate highly functionalized, stereochemically dense heterocyclic systems. mdpi.comresearchgate.net These cycloaddition strategies are pivotal for accessing scaffolds that are difficult to synthesize by other means.
Beyond cycloadditions, the double bond is a key site for other stereoselective modifications:
Dihydroxylation: The osmium-catalyzed syn-dihydroxylation of unsaturated esters derived from amino acids can proceed with high stereoselectivity, providing a route to polyhydroxylated proline derivatives. google.com
Hydrogenation: The stereoselective reduction of the double bond, often directed by the existing stereocenter at C-2, is a common method to install new stereocenters at the C-3 and C-4 positions, yielding substituted proline derivatives. researchgate.net
Conjugate Additions: The α,β-unsaturated system in 2,3-dehydroproline esters allows for copper-catalyzed 1,4-addition of Grignard reagents, affording trans-3-substituted proline derivatives with good diastereoselectivity. acs.org
The presence of the alkene transforms the saturated proline scaffold into a conformationally constrained and reactive template, enabling chemists to control the introduction of multiple stereocenters and build molecular complexity in a predictable manner. nih.gov
Table 2: Stereoselective Reactions of Unsaturated Pyrrolidine Derivatives
| Reaction Type | Role of Unsaturated Pyrrolidine | Product Type | Reference(s) |
|---|---|---|---|
| [4+2] Cycloaddition | Dienophile | Bicyclic Proline Analogues | researchgate.net |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Fused/Spiro Heterocycles | researchgate.netacs.org |
| Dihydroxylation | Alkene Substrate | Dihydroxy Proline Derivatives | google.com |
| Conjugate Addition | Michael Acceptor | 3-Substituted Prolines | acs.org |
| Hydrogenation | Alkene Substrate | Saturated Proline Derivatives | researchgate.net |
Research Trajectories for Alkene-Functionalized N-Boc-Proline Systems
Current and future research involving alkene-functionalized N-Boc-proline systems like this compound is focused on expanding their synthetic utility and accessibility. A major trajectory is the development of novel catalytic methods that leverage the unique reactivity of the unsaturated ring. This includes designing new cycloaddition cascades to rapidly assemble complex polycyclic alkaloids and other natural product core structures. acs.org The use of these synthons as precursors for conformationally restricted peptide mimetics is another significant area of investigation, as the alkene can serve as a rigid surrogate for a peptide bond, which is crucial for studying protein-ligand interactions.
Another key research direction is the development of more efficient and scalable synthetic routes to these valuable building blocks. The implementation of flow chemistry, for instance, has been shown to improve the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester by enabling rapid, high-yielding production with simplified purification. researchgate.net Extending such technologies to other isomers and derivatives is a logical and impactful goal.
Furthermore, research is exploring the transformation of the alkene into other functional groups not accessible through traditional proline chemistry. This includes stereoselective epoxidation, aziridination, and various C-H functionalization reactions on or adjacent to the double bond. The development of methods for the regioselective functionalization of either the C-3 or C-4 position of the proline ring continues to be a challenge, and unsaturated precursors offer a potential solution through controlled addition reactions. The ultimate aim is to broaden the chemical space accessible from proline, enabling the synthesis of novel molecular entities for applications in medicinal chemistry, catalysis, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472209 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-46-3 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Methyl N Boc L Proline 4 Ene and Its Functional Analogues
Stereocontrolled Approaches to the 4-ene Pyrrolidine (B122466) Core
The introduction of a double bond at the C4 position of the proline ring with stereocontrol is a key challenge in the synthesis of Methyl N-boc-L-proline-4-ene. Various strategies have been developed, primarily starting from readily available and chiral L-proline derivatives.
Derivatization from Pre-functionalized L-Proline Derivatives
The most common approaches leverage the existing functionality of L-proline derivatives, such as 4-keto or 4-hydroxy proline esters, to introduce the desired unsaturation.
The synthesis of this compound can be envisioned from its corresponding 4-keto precursor, N-Boc-4-oxo-L-proline methyl ester. A standard method involves a two-step sequence: reduction of the ketone to a secondary alcohol, followed by dehydration.
The reduction of the ketone is typically achieved with a mild reducing agent to avoid side reactions. Subsequent elimination of the resulting hydroxyl group can be accomplished using a variety of dehydrating agents.
| Step | Reaction | Reagents | Key Considerations |
| 1 | Reduction | NaBH4 | Stereoselectivity of the reduction can be a factor. |
| 2 | Dehydration | Martin's sulfurane, Burgess reagent | Requires controlled conditions to prevent rearrangement. |
This two-step approach offers a reliable pathway to the 4-ene, with the stereochemistry of the starting L-proline derivative being maintained.
A more direct route to the 4-ene functionality involves the dehydration of N-Boc-4-hydroxy-L-proline methyl ester. This transformation requires the activation of the hydroxyl group to facilitate its elimination. Several classical methods can be employed for this purpose, each with its own set of advantages and considerations.
Appel Reaction: This reaction utilizes triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl4 or CBr4) to convert the alcohol into a good leaving group (a halide), which is then eliminated by a base to form the alkene. The reaction generally proceeds under mild conditions.
Mitsunobu Reaction: The Mitsunobu reaction involves the use of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The alcohol is activated in situ and can undergo elimination. While highly effective, a significant drawback of this method is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely.
Burgess Reagent: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that often provides excellent yields with minimal side products. It is known to favor syn-elimination.
| Dehydration Method | Reagents | Advantages | Disadvantages |
| Appel Reaction | PPh3, CCl4 | Mild conditions | Use of toxic carbon tetrachloride |
| Mitsunobu Reaction | PPh3, DEAD/DIAD | High efficiency | Difficult removal of PPh3=O |
| Burgess Reagent | (MeO2CN SO2NEt3) | Mild, selective | Cost of the reagent |
The choice of method often depends on the specific substrate, desired scale, and tolerance for certain reagents and byproducts.
Olefination Strategies at the C4 Position of the Pyrrolidine Ring
An alternative strategy for the synthesis of unsaturated proline derivatives involves the direct olefination of a 4-keto proline precursor. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for this transformation, allowing for the introduction of a carbon-carbon double bond at the carbonyl position.
In the context of synthesizing a 4-methylene proline, a close analogue, the Wittig reaction has been successfully employed. This involves reacting N-Boc-4-ketoproline methyl ester with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2).
The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, offers an alternative with the advantage of easier removal of the phosphate (B84403) byproduct compared to triphenylphosphine oxide from the Wittig reaction.
| Olefination Reaction | Key Reagent | Byproduct | Key Features |
| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Triphenylphosphine oxide | Widely used, can be challenging to remove byproduct. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Dialkyl phosphate | Water-soluble byproduct, easier to remove. |
These olefination reactions provide a direct and efficient means to introduce the exocyclic double bond, which can then potentially be isomerized to the endocyclic position to yield this compound, although this subsequent step would require careful control of reaction conditions.
Cyclization Reactions for Pyrrolidine-4-ene Formation
While less common for the specific synthesis of this compound, cyclization reactions represent a powerful strategy for the de novo construction of the pyrrolidine-4-ene core. These methods typically involve the formation of the five-membered ring and the double bond in a single or sequential process from acyclic precursors.
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the formation of cyclic alkenes. An appropriately substituted acyclic diene or enyne precursor containing a nitrogen atom can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the pyrrolidine-4-ene ring.
Intramolecular Michael Addition: An intramolecular aza-Michael addition can be employed where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl system within the same molecule to form the pyrrolidine ring. Subsequent functional group manipulations can then introduce the C4 double bond.
These cyclization strategies offer the potential for high stereocontrol by carefully designing the acyclic precursor.
Enantioselective Synthesis of this compound
While many synthetic approaches rely on the inherent chirality of L-proline derivatives, de novo enantioselective syntheses provide an elegant alternative. One notable approach is the catalytic enantioselective preparation of the closely related (S)-4-methyleneproline scaffold.
This method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. The resulting tert-butyl (S)-4-methyleneprolinate can then be protected with a Boc group. While this yields the exocyclic methylene (B1212753) derivative, it demonstrates a powerful strategy for establishing the stereocenter and the unsaturated framework in an enantioselective manner. Further isomerization of the double bond would be necessary to obtain the target endocyclic alkene.
This catalytic approach highlights the potential for developing more direct enantioselective routes to this compound and its analogues, moving away from reliance on the chiral pool.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemistry of newly formed chiral centers. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
While less common for the direct synthesis of this compound, this methodology has been effectively applied to its precursors and analogues. A notable example involves the diastereoselective synthesis of 3-substituted proline derivatives from a dehydroproline precursor. Huy and co-workers introduced an Evans chiral auxiliary onto a dehydroproline derivative to direct the 1,4-addition of a vinyl Grignard reagent. nih.gov This approach allows for the stereocontrolled introduction of a substituent at the C-3 position, which can be a key step in the synthesis of functionalized proline analogues.
Another relevant strategy involves the alkylation of N-Boc-4-hydroxyproline esters, precursors to unsaturated prolines. The diastereoselectivity of these alkylations can be enhanced by using a chiral auxiliary in the ester functionality. For instance, the use of a menthyl ester, derived from either (+)- or (–)-menthol, has been shown to improve the diastereoselectivity of the reaction. The steric bulk of the menthyl group, rather than the specific absolute configuration of the auxiliary, plays a crucial role in directing the approach of the electrophile, thereby enhancing the stereochemical purity of the product.
Asymmetric Organocatalytic Methods
Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective transformations, has emerged as a cornerstone of modern organic synthesis. organic-chemistry.org This approach avoids the use of metals and often offers mild reaction conditions and high stereoselectivity.
A highly effective organocatalytic method has been developed for the enantioselective preparation of the N-Boc-(S)-4-methyleneproline scaffold, a close structural analogue of this compound. nih.gov This method employs a one-pot double allylic alkylation of a glycine imine analogue. The key to the high enantioselectivity is the use of a chinchonidine-derived phase-transfer catalyst. nih.gov Under phase-transfer conditions, the chiral catalyst directs the formation of the pyrrolidine ring, establishing the desired stereocenter with high fidelity. This catalytic enantioselective preparation is a significant advancement, providing access to unsaturated proline derivatives without relying on resolution or chiral pool starting materials. nih.gov
| Catalyst | Substrate | Reaction Type | Enantiomeric Ratio (e.r.) | Reference |
| Chinchonidine derivative | Glycine imine analogue & 2,3-dibromopropene | Phase-Transfer Catalyzed Alkylation | 95:5 | nih.gov |
Metal-Catalyzed Enantioselective Routes
Transition metal catalysis offers a diverse toolkit for the synthesis of complex molecules, including proline derivatives. Metals like palladium, rhodium, and copper can catalyze a variety of transformations, including cross-coupling, C-H functionalization, and conjugate additions.
In the context of dehydroproline derivatives, both copper- and rhodium-catalyzed 1,4-Michael additions have been investigated. nih.gov For example, the addition of Grignard reagents to an N-protected 2,3-didehydroprolinate was explored using a copper(I) iodide catalyst with a chiral Tol-BINAP ligand. While this method yielded the product with excellent diastereoselectivity (trans isomer), no enantioselectivity was observed. nih.gov Similarly, rhodium-catalyzed 1,4-additions of phenyltrifluoroborate were studied, but attempts to achieve enantioselectivity using a chiral (S)-BINAP ligand were unsuccessful. nih.gov
A different approach involves the direct functionalization of the proline ring via palladium catalysis. Researchers have achieved the regio- and stereospecific arylation of C(sp³)–H bonds at the unactivated 3-position of proline derivatives. acs.org This method uses a palladium catalyst with a removable aminoquinoline directing group to install aryl groups, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org While this demonstrates the power of metal catalysis for C-H functionalization, it is distinct from creating the double bond found in this compound. The synthesis and catalytic activity of various bis-chelated palladium(II) amino acid complexes, including with proline, have also been explored for oxidative coupling reactions. mdpi.com
Optimization of Reaction Conditions and Process Development
The transition from a laboratory-scale reaction to a robust, large-scale process requires careful optimization of reaction parameters to maximize yield, stereoselectivity, and efficiency while ensuring safety and scalability.
Strategies for Enhanced Stereoselectivity and Yield
The optimization of reaction conditions is critical for achieving high efficiency in the synthesis of chiral molecules. In the organocatalytic synthesis of the N-Boc-(S)-4-methyleneproline scaffold, several parameters were found to significantly influence both the yield and the stereochemical outcome. nih.gov
Temperature: The reaction temperature proved to be a critical variable. A systematic study revealed that the highest yield (71%) and enantioselectivity (95:5 e.r.) were achieved at –20 °C. Lowering the temperature further resulted in a dramatic decrease in yield, while increasing the temperature above 0 °C led to a significant loss of enantioselectivity. nih.gov
Solvent and Reagent Stoichiometry: The choice of solvent and the amount of reagents also play a key role. For the intramolecular cyclization step, chloroform (B151607) was found to be a more effective solvent than dichloromethane. nih.gov Furthermore, optimizing the stoichiometry of the alkylating agent was necessary to prevent the formation of byproducts from over-alkylation. nih.gov
| Parameter | Condition | Outcome | Reference |
| Temperature | -20 °C | Optimal yield (71%) and enantioselectivity (95:5 e.r.) | nih.gov |
| < -20 °C | Dramatically decreased yield | nih.gov | |
| > 0 °C | Significant loss of enantioselectivity | nih.gov | |
| Solvent | Chloroform | More effective for intramolecular alkylation | nih.gov |
Large-Scale and Chromatography-Free Synthesis Considerations
For industrial applications, synthetic routes that are scalable and avoid costly and time-consuming purification methods like column chromatography are highly desirable. The development of such processes is a key focus of process chemistry.
A highly efficient, multi-step synthesis of this compound has been developed using a modular flow reactor. nih.govresearchgate.net This flow chemistry approach is particularly well-suited for large-scale production. The process utilizes pre-packed glass tubes containing immobilized reagents and scavengers. This setup allows for the sequential reaction and purification steps to occur continuously, eliminating the need for manual handling of intermediates and traditional chromatographic purification. researchgate.net
| Synthesis Method | Key Features | Throughput | Overall Yield | Purity | Reference |
| Modular Flow Reactor | Immobilized reagents/scavengers, chromatography-free | ~9 g / 12 h | 87% | 97% (>98% e.e.) | nih.govresearchgate.net |
Reactivity and Mechanistic Investigations of Methyl N Boc L Proline 4 Ene
Electrophilic and Nucleophilic Reactions at the Δ4 Olefinic Moiety
The double bond in Methyl N-boc-L-proline-4-ene is the primary site for electrophilic and nucleophilic addition reactions. These transformations are fundamental to the derivatization of this proline analog, enabling the synthesis of a wide array of substituted pyrrolidines with potential applications in medicinal chemistry and catalysis.
Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrofunctionalization)
The olefinic bond of N-Boc-dehydroproline esters can undergo various addition reactions. For instance, catalytic hydrogenation of the double bond provides access to the corresponding saturated proline derivatives. While specific examples for the methyl ester are not extensively detailed in the reviewed literature, the hydrogenation of related dehydroprolinates is a common transformation.
Hydrofunctionalization reactions, such as hydroboration-oxidation, would be expected to proceed with regioselectivity influenced by both steric and electronic factors. The boron would likely add to the less hindered carbon of the double bond, leading to the corresponding alcohol after oxidation.
Epoxidation and Dihydroxylation of the Double Bond
The reaction of the Δ4 double bond with peroxy acids like m-CPBA would lead to the formation of an epoxide. The stereochemical outcome of this epoxidation would be influenced by the stereocenter at the C2 position of the pyrrolidine (B122466) ring, potentially leading to diastereoselective formation of the epoxide.
Similarly, dihydroxylation of the double bond, for instance using osmium tetroxide, would yield the corresponding diol. The facial selectivity of this reaction would also be directed by the existing chirality in the molecule, affording predominantly one diastereomer.
Rearrangement Processes and Pericyclic Reactions
The unsaturated nature of this compound also allows it to participate in rearrangement and pericyclic reactions, which are powerful tools for the construction of complex cyclic and bicyclic systems.
Diels-Alder Cycloadditions and Related Transformations
This compound can act as a dienophile in Diels-Alder reactions. A notable example is its participation in a 1,3-dipolar cycloaddition with nitrile oxides, which is a type of [3+2] cycloaddition rather than a [4+2] Diels-Alder reaction. In a specific application, the reaction of N-Boc-3,4-dehydro-L-proline methyl ester with ethyl chlorooximinoacetate in the presence of a base generates a nitrile oxide in situ, which then undergoes a cycloaddition with the dehydroproline derivative. researchgate.netarkat-usa.org This reaction proceeds under flow conditions and yields a mixture of diastereomeric cycloadducts. researchgate.netarkat-usa.org
The reaction conditions and outcomes are summarized in the table below:
| Reactants | Conditions | Products |
| Methyl N-Boc-3,4-dehydro-L-proline, Ethyl chlorooximinoacetate | K2CO3, EtOAc, 90 °C, flow reactor | (3aR,6R,6aS)-5-tert-Butyl 3-ethyl 6-methyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazole-3,5,6-tricarboxylate, (3aS,6S,6aR)-5-tert-butyl 3-ethyl 6-methyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazole-3,5,6-tricarboxylate, and (3aS,4S,6aR)-5-tert-butyl 3-ethyl 4-methyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazole-3,4,5-tricarboxylate |
Table 1: 1,3-Dipolar Cycloaddition of Methyl N-Boc-3,4-dehydro-L-proline.
Interrupted Curtius Rearrangements and Pyrrolidine Ring Opening
While not directly involving the Δ4 olefinic moiety, a significant rearrangement process has been observed for N-Boc protected proline derivatives under thermal Curtius rearrangement conditions. acs.orgresearchgate.netacs.org This "interrupted" Curtius rearrangement leads to novel products through a fragmentation of the intermediate isocyanate species. acs.orgresearchgate.netacs.org This process involves the formation of a proposed N-acyliminium species, which can then undergo ring-opening when exposed to water, ultimately yielding γ-amino ketones. acs.orgresearchgate.netacs.org In the case of derivatives with benzylic substituents, the N-acyliminium intermediate can tautomerize to form unsaturated pyrrolidines. acs.orgresearchgate.netacs.org A continuous flow protocol has been developed to safely scale up this transformation. acs.orgresearchgate.netacs.org
Stereochemical Control in Derivative Formation
The inherent chirality of this compound, originating from the L-proline precursor, plays a crucial role in directing the stereochemical outcome of reactions at the double bond. The C2 stereocenter can exert significant diastereoselective control, leading to the preferential formation of one diastereomer in addition, epoxidation, and dihydroxylation reactions. This substrate-controlled stereoselectivity is a valuable feature in asymmetric synthesis, allowing for the creation of new stereocenters with a predictable configuration relative to the existing one. For instance, in the 1,3-dipolar cycloaddition mentioned previously, the reaction is diastereoselective, yielding a mixture of stereoisomeric products. arkat-usa.org The diastereoselectivity of cyclopropanation reactions with titanacyclopropanes generated from N-Boc-3,4-dehydroprolinates has also been reported. acs.org
Diastereoselective Alkylations and Functionalizations
The presence of the chiral center at the C2 position of this compound, in conjunction with the conformational constraints imposed by the pyrrolidine ring and the N-Boc group, allows for a high degree of stereocontrol in alkylation and functionalization reactions. Research into the diastereoselective reactions of proline derivatives provides a framework for understanding the reactivity of this specific compound.
Studies on analogous N-Boc protected proline esters have demonstrated that the stereochemical outcome of alkylation is highly dependent on the nature of the alkylating agent and the protecting group on the nitrogen. nih.gov For instance, in the alkylation of N-Boc-4-substituted-L-proline methyl esters, the enolate generated can be approached by electrophiles from either the si or re face, leading to different diastereomers. The steric bulk of the N-Boc group and the conformation of the pyrrolidine ring play a crucial role in directing the incoming electrophile to one of these faces preferentially.
In the context of functionalizing the double bond of this compound, various reactions such as dihydroxylation, epoxidation, and cycloadditions are expected to proceed with high diastereoselectivity. For example, dihydroxylation of N-Cbz-protected 3,4-dehydroproline has been shown to be highly stereoselective. acs.org Similarly, the epoxidation of N-Boc-3,4-dehydroproline benzyl (B1604629) esters with reagents like m-chloroperoxybenzoic acid (mCPBA) yields a mixture of syn and anti epoxides, with the trans (or anti) isomer typically being the major product due to the directing effect of the N-Boc group. acs.org
The following table summarizes representative diastereoselective functionalizations of N-protected 3,4-dehydroproline derivatives, which serve as a model for the expected reactivity of this compound.
| Reaction | Reagents | Major Product Stereochemistry | Reference |
|---|---|---|---|
| Dihydroxylation | OsO4 | cis-diol | acs.org |
| Epoxidation | mCPBA | trans-epoxide | acs.org |
| Michael Addition | Organometallic reagents | trans-adduct | nih.gov |
Influence of the N-Boc Group on Stereochemical Outcome
The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is not merely a passive spectator in the reactions of this compound; it actively influences the stereochemical outcome of these transformations. This influence is exerted through a combination of steric and electronic effects that dictate the conformational preferences of the pyrrolidine ring and control the trajectory of incoming reagents. nih.govnih.gov
The N-Boc group, due to its steric bulk, can direct electrophiles to the face of the molecule opposite to it, leading to high diastereoselectivity. nih.gov Furthermore, the presence of the Boc group influences the puckering of the five-membered pyrrolidine ring. Proline and its derivatives exist in a dynamic equilibrium between two principal envelope conformations, Cγ-exo and Cγ-endo. nih.govnih.gov The N-Boc group can stabilize one conformation over the other, thereby predisposing the molecule to react in a specific stereochemical sense. nih.gov For instance, in many N-Boc-proline derivatives, the exo pucker is favored, which in turn influences the orientation of substituents and the accessibility of the different faces of the molecule to reagents. nih.govnih.gov
The electronic effects of the N-Boc group also play a role. The carbamate (B1207046) functionality can engage in electronic interactions that affect the reactivity of the double bond and the acidity of the α-proton. These electronic factors, coupled with the steric and conformational effects, provide a powerful tool for controlling the stereochemistry of reactions involving this compound.
| Factor | Influence of N-Boc Group | Effect on Stereochemical Outcome | Reference |
|---|---|---|---|
| Steric Hindrance | Directs incoming reagents to the less hindered face. | High diastereoselectivity in alkylations and functionalizations. | nih.gov |
| Ring Conformation | Influences the Cγ-exo/Cγ-endo pucker equilibrium. | Controls the spatial orientation of substituents and reactive sites. | nih.govnih.gov |
| Electronic Effects | Modulates the reactivity of the double bond and α-proton. | Affects the rate and selectivity of reactions. | nih.gov |
Detailed Mechanistic Studies of Key Transformations
Investigation of Transition States and Intermediates
Understanding the mechanisms of reactions involving this compound requires a detailed investigation of the transition states and intermediates that govern these transformations. While specific computational studies on this exact molecule are not extensively reported, a wealth of research on proline-catalyzed reactions provides valuable insights into the plausible mechanistic pathways. nih.govnih.gov
For instance, in reactions such as Michael additions to the double bond, the formation of a transition state where the electrophile approaches from the sterically less hindered face is generally favored. nih.gov Computational studies on related systems have shown that the geometry of the transition state, including bond lengths and angles, is crucial in determining the stereochemical outcome. nih.gov The N-Boc group and the methyl ester are expected to play significant roles in stabilizing or destabilizing certain transition state geometries.
In the case of cycloaddition reactions, such as 1,3-dipolar cycloadditions with azomethine ylides, the reaction is likely to proceed through a concerted transition state. The stereoselectivity of such reactions would be dictated by the facial selectivity of the approach of the dipole to the dipolarophile (the double bond of the proline derivative). The endo/exo selectivity would be influenced by secondary orbital interactions in the transition state.
Key intermediates in the reactions of this compound would include enolates in the case of α-alkylation, and charged intermediates in the case of electrophilic additions to the double bond. The stability of these intermediates is a critical factor in determining the reaction pathway and the final product distribution.
Role of the Methyl Ester and Pyrrolidine Nitrogen in Reactivity
The methyl ester and the pyrrolidine nitrogen are key functional groups that significantly influence the reactivity of this compound.
The methyl ester group primarily functions as an electron-withdrawing group, which acidifies the α-proton, facilitating its removal to form an enolate for alkylation reactions. The steric bulk of the ester group can also influence the diastereoselectivity of reactions at the α-position. nih.gov While a methyl ester is relatively small, replacing it with a bulkier ester group has been shown to enhance diastereoselectivity in the alkylation of N-Boc-4-substituted proline esters. nih.gov This suggests that even the methyl group can exert a degree of steric control.
Applications of Methyl N Boc L Proline 4 Ene As a Versatile Chiral Building Block
In Asymmetric Total Synthesis of Complex Molecules
The conformational rigidity and defined stereochemistry of Methyl N-boc-L-proline-4-ene make it an attractive starting material for constructing stereochemically complex target molecules. The double bond serves as a chemical handle for a variety of transformations, including hydrogenations, cycloadditions, and electrophilic additions, allowing for the introduction of new stereocenters with a high degree of control.
While proline and its derivatives are common precursors in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds, specific, documented applications of this compound in the total synthesis of chiral alkaloids are not widely reported in scientific literature. The general strategy for such syntheses often involves leveraging the inherent chirality of the proline scaffold to guide the stereochemical outcome of subsequent ring-forming or functionalization reactions. The unsaturated nature of this compound presents potential for unique synthetic pathways, such as intramolecular cyclizations or cycloaddition reactions, to build complex polycyclic systems characteristic of many alkaloids.
A notable application of this compound is in the synthesis of modified amino acids for incorporation into peptides. The double bond can be stereoselectively functionalized to create novel proline analogues with unique conformational properties. These non-natural amino acids are used to develop peptide mimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability, potency, or bioavailability.
One specific application involves the synthesis of difluorinated proline analogues. Researchers have demonstrated that this compound can react with difluorocarbene in a [1+2] cycloaddition reaction. This process yields a bicyclic intermediate which, upon further transformation, provides novel difluoro-proline derivatives. These fluorinated analogues are valuable for creating peptide-based therapeutics, as the introduction of fluorine can significantly alter the electronic properties and conformational preferences of the peptide backbone, potentially leading to improved biological activity and metabolic stability. The incorporation of these novel difluoro-analogues has been successfully accomplished using a dipeptide strategy for inclusion in proline-rich cell-penetrating peptides.
| Reactant | Reagent | Product Type | Application | Reference |
|---|---|---|---|---|
| This compound | Difluorocarbene (generated in situ) | Difluoro-proline analogue | Incorporation into cell-penetrating peptides | Org. Lett. 2012, 14, 20, 5254–5257 |
As a Core Scaffold in Medicinal Chemistry Research
The proline ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Proline derivatives are used to impart conformational constraint on molecules, which can lead to higher binding affinity and selectivity for biological targets.
Proline analogues are integral to the development of a wide range of therapeutic agents, from antiviral to anticancer drugs. The conformational constraints imposed by the proline ring are crucial for biological activity. For instance, the related compound N-Boc-(S)-4-methyleneproline is a key precursor in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. However, specific therapeutic agents developed directly from the this compound scaffold are not extensively documented in publicly available research. Its potential lies in its ability to serve as a starting point for generating libraries of diverse proline-based compounds for screening against various diseases.
Drug conjugates, such as antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) are advanced therapeutic modalities. Linkers play a critical role in these systems, connecting the targeting moiety to the payload (in ADCs) or the target-binding ligand to the E3 ligase ligand (in PROTACs). While proline derivatives are explored for use in linkers, the literature predominantly highlights the use of hydroxylated versions, such as N-Boc-cis-4-hydroxy-L-proline methyl ester, as a component in non-cleavable ADC and alkyl chain-based PROTAC linkers. Specific examples of this compound being integrated into such linkers are not prominent in current research literature.
Development of Novel Catalytic Systems
Proline and its derivatives are famous for their role in organocatalysis, most notably in asymmetric aldol (B89426) and Michael reactions. The development of novel proline-based catalysts often involves modifying the proline ring to fine-tune the catalyst's steric and electronic properties, thereby improving its activity and stereoselectivity. While a wide array of substituted prolines have been synthesized and tested for catalytic applications, the use of this compound itself as a direct precursor for novel catalytic systems is not a major focus in the reviewed scientific literature. Its potential in this area would likely involve functionalization of the double bond to introduce new coordinating groups or steric bulk to influence the transition state of a catalyzed reaction.
Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the applications of This compound in the requested areas of catalysis and material science to generate a detailed article adhering to the provided outline.
While the compound, also known as (S)-1-(tert-butyl) 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS No. 83548-46-3), is recognized as a chiral building block and chemical intermediate, specific research detailing its use in the following applications could not be identified in publicly accessible literature:
Contributions to Material Science and Supramolecular Chemistry:No publications were found that describe the incorporation or application of this compound in the development of new materials or in the field of supramolecular chemistry.
Research has been published on closely related compounds. For instance, the corresponding carboxylic acid, N-Boc-4-methylene-L-proline, is noted as a versatile starting material in medicinal chemistry, particularly as a precursor for the antiviral agent ledipasvir. nih.gov Additionally, another isomer, N-Boc-4,5-dehydroproline methyl ester, has been used in the synthesis of modified amino acids for incorporation into polypeptides.
However, due to the strict requirement to focus solely on this compound, this related information cannot be used to populate the requested article structure. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this specific compound within the explicit scope of the requested outline.
Advanced Characterization and Computational Analysis for Deeper Understanding
Advanced Spectroscopic Techniques for Structural Elucidation
While standard 1H and 13C NMR are fundamental for basic structural verification, advanced spectroscopic methods provide a more detailed picture of the molecule's three-dimensional structure and conformation in solution.
Two-Dimensional (2D) NMR Spectroscopy : Techniques such as 1H–13C Heteronuclear Single Quantum Coherence (HSQC) are utilized for unambiguous assignment of proton and carbon signals. copernicus.org For complex proline derivatives, experiments like 1H–13C HSQC-NOESY can be employed to resolve overlapping signals and provide full assignments, which is critical for detailed conformational analysis. copernicus.org
Vibrational Circular Dichroism (VCD) : VCD spectroscopy is a powerful tool for determining the absolute configuration and dominant solution-phase conformation of chiral molecules. nih.govnih.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the stereochemistry of chiral centers can be unambiguously assigned. rsc.org This technique is particularly sensitive to the local ordering and helical twists within molecules, making it well-suited for analyzing the rigid structure of proline derivatives. nih.govnih.gov
15N NMR Spectroscopy : The study of the 15N nucleus offers a sensitive probe for investigating the cis/trans isomerism of the prolyl amide bond. researchgate.net Due to the wide chemical shift range of 15N, its signals can be more sensitive to isomerization than those in 1H or 13C NMR spectra, allowing for a clearer quantification of the different conformational states. researchgate.net
Chiral Analysis Methodologies for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of Methyl N-boc-L-proline-4-ene is critical for its application in stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the predominant method for this purpose.
This technique separates the enantiomers, allowing for the determination of the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.). For closely related unsaturated N-Boc-proline derivatives, specific chiral columns and conditions have been successfully employed. nih.gov The enantiomeric purity is typically verified by converting the analyte to a derivative, such as a benzyl (B1604629) ester, before analysis. nih.gov
Below is a representative data table illustrating the conditions used for the chiral HPLC analysis of a similar compound, N-Boc 4-methylene proline. nih.gov
| Parameter | Value |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | CHIRALPAK® IA |
| Mobile Phase | Hexanes/Isopropanol (90:10 mixture) |
| Retention Time (S-isomer) | 6.79 min |
| Retention Time (R-isomer) | 6.24 min |
| Resulting Enantiomeric Ratio | 95:5 |
Computational Chemistry Approaches
Computational chemistry provides invaluable insights into the reactivity, conformation, and dynamics of this compound, complementing experimental data with atomic-level detail.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently applied to study the transition states and reaction pathways involving proline derivatives to understand the origins of stereoselectivity. nih.gov
By calculating the geometries and energies of reactants, transition states, and products, researchers can establish the key factors that govern the stereochemical outcome of a reaction. nih.gov For instance, in reactions catalyzed by proline analogs, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to analyze the transition state structures, revealing the crucial role of non-covalent interactions and geometric constraints in determining enantioselectivity. nih.gov Such studies are essential for designing new catalysts and optimizing reaction conditions.
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. For proline derivatives, MD simulations are particularly useful for studying two key conformational features:
Ring Pucker : The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between different puckered conformations (e.g., Cγ-endo and Cγ-exo). nih.gov MD simulations can map the energy landscape of this puckering and determine the preferred conformations. nih.gov
Cis-Trans Isomerization : The N-acyl proline bond can exist in either a cis or trans conformation, with a significant energy barrier to interconversion. nih.gov Standard MD simulations often struggle to sample this transition effectively. Advanced techniques, such as Gaussian accelerated molecular dynamics, can be used to overcome this barrier and simulate isomerization events, providing a more complete picture of the conformational ensemble. nih.gov
Furthermore, MD simulations can be employed to study how this compound interacts with water or other solvents and to predict its binding mode and affinity to biological targets like enzymes or receptors. nih.govunimi.it
Future Perspectives and Emerging Research Directions
Chemo- and Regioselective Functionalization of the Olefin
The carbon-carbon double bond in Methyl N-boc-L-proline-4-ene is a prime target for a wide array of chemical transformations. Future research will likely concentrate on exploiting this functionality to introduce diverse substituents with high degrees of control over chemo- and regioselectivity. The ability to precisely modify the C4-C5 olefin is critical for generating libraries of novel 4-substituted proline analogues, which are highly sought after in medicinal chemistry due to their ability to impart specific conformational constraints on peptides and small molecules. nih.govacs.org
Key research directions include:
Stereoselective Epoxidation and Dihydroxylation: The conversion of the olefin to an epoxide or a diol would introduce valuable synthetic handles for further elaboration. Research into stereoselective methods, potentially using chiral catalysts, will be crucial for accessing specific diastereomers, which can have profoundly different biological activities.
Cycloaddition Reactions: The olefin can participate in various cycloaddition reactions, such as [3+2] and Diels-Alder reactions, to construct complex polycyclic scaffolds. mdpi.com These reactions offer a powerful strategy for rapidly increasing molecular complexity and accessing novel chemical space.
Hydrogenation and Hydrofunctionalization: Asymmetric hydrogenation of the double bond can provide access to enantiomerically pure 4-substituted prolines. Furthermore, hydrofunctionalization reactions, such as hydroboration-oxidation or hydroamination, could be explored to install hydroxyl or amino groups at specific positions, further expanding the diversity of accessible derivatives.
Metal-Catalyzed Cross-Coupling: The development of methods to convert the olefin into a vinyl halide or triflate would enable the use of powerful palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This would allow for the direct installation of aryl, heteroaryl, or alkynyl groups, which are common pharmacophores in drug candidates. nih.gov
A summary of potential functionalization reactions is presented in the table below.
| Reaction Type | Reagents/Catalysts | Potential Products |
| Epoxidation | m-CPBA, Sharpless Asymmetric Epoxidation | 4,5-epoxy-proline derivatives |
| Dihydroxylation | OsO4, Sharpless Asymmetric Dihydroxylation | 4,5-dihydroxy-proline derivatives |
| Cycloaddition | Azides, Nitrones, Dienes | Bicyclic and polycyclic proline analogues |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts | 4-alkyl-proline derivatives |
| Hydroboration-Oxidation | BH3, H2O2, NaOH | 4- or 5-hydroxy-proline derivatives |
Integration into High-Throughput Synthesis and Screening Platforms
The synthetic versatility of this compound makes it an ideal candidate for integration into high-throughput synthesis and screening (HTS) platforms. The development of automated and flow chemistry protocols for the functionalization of this scaffold could dramatically accelerate the drug discovery process.
Emerging research in this area is expected to focus on:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to rapidly optimize reaction conditions. researchgate.net Developing a modular flow process for the multi-step modification of this compound would enable the rapid generation of compound libraries with minimal manual intervention. researchgate.net A recent report on the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester using a modular flow reactor highlights the feasibility of such an approach. researchgate.net
Solid-Phase Synthesis: Attaching the proline scaffold to a solid support would facilitate the use of automated peptide synthesizers and other high-throughput techniques. nih.gov The olefin could be functionalized in a stepwise manner, with excess reagents and byproducts being easily washed away. This "proline editing" approach allows for the creation of diverse peptide libraries containing non-natural proline analogues. nih.gov
DNA-Encoded Libraries (DELs): The functionalization of this compound could be adapted for use in DNA-encoded library technology. By tagging each unique derivative with a specific DNA barcode, vast libraries containing millions or even billions of compounds can be synthesized and screened simultaneously against a biological target.
Expansion of Applications in Biocatalysis and Green Chemistry
The increasing demand for sustainable and environmentally friendly chemical processes is driving research into biocatalysis and green chemistry. mdpi.comunibo.it this compound is well-suited for exploration in these areas.
Future opportunities include:
Enzymatic Functionalization: Enzymes, such as lipases, reductases, and transaminases, could be employed for the highly selective and stereospecific modification of the proline ring. nih.govresearchgate.net For instance, keto reductases could be used for the asymmetric reduction of a ketone intermediate derived from the olefin, yielding chiral alcohols. nih.gov This chemoenzymatic approach combines the efficiency of chemical synthesis with the unparalleled selectivity of biological catalysts.
Green Reaction Conditions: Research will focus on replacing hazardous reagents and solvents with more benign alternatives. researchgate.net This includes the use of water or bio-based solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic processes that minimize waste generation. mdpi.com The principles of green chemistry can be applied to both the synthesis of the starting material and its subsequent functionalization. unibo.it
Exploration of Novel Biological Activities Derived from this compound Scaffolds
Proline and its analogues are constituents of numerous natural products and are widely used as building blocks for pharmaceuticals. mdpi.commdpi.com The conformational rigidity of the pyrrolidine (B122466) ring is a key feature that medicinal chemists exploit to design potent and selective enzyme inhibitors, receptor ligands, and other bioactive molecules. mdpi.com The diverse scaffolds accessible from this compound hold significant promise for the discovery of new therapeutic agents.
Promising areas for biological exploration include:
Antiviral and Anticancer Agents: Modified prolines are key components of several successful drugs, including the anti-hepatitis C virus (HCV) agent Ledipasvir. nih.govnamiki-s.co.jp The novel scaffolds derived from this compound could be screened for activity against a wide range of viral and cancer targets.
Enzyme Inhibitors: The constrained nature of proline analogues makes them excellent scaffolds for designing inhibitors of enzymes such as proteases, kinases, and metalloproteinases. mdpi.com Functional groups can be precisely positioned to interact with specific pockets in an enzyme's active site.
Peptidomimetics: Incorporating derivatives of this compound into peptides can induce specific secondary structures, such as β-turns, and increase metabolic stability. mdpi.com This is a valuable strategy for developing peptide-based therapeutics with improved pharmacokinetic properties.
Novel Scaffolds for Agrochemicals: The proline scaffold has also been explored for the development of novel insecticides. nih.gov Derivatives of this compound could be investigated for their potential in crop protection.
The table below summarizes the potential therapeutic areas for derivatives.
| Therapeutic Area | Target Class Examples | Rationale |
| Virology | Viral Proteases (e.g., HCV NS5A) | Proline analogues can mimic key structural motifs in natural substrates. nih.gov |
| Oncology | Kinases, Metalloproteinases (MMPs) | The rigid scaffold allows for precise orientation of functional groups to target enzyme active sites. mdpi.com |
| Metabolic Diseases | Dipeptidyl peptidase-4 (DPP-4) | Constrained dipeptides can exhibit enhanced potency and selectivity. |
| CNS Disorders | Neuropeptide Receptors | Peptidomimetics can cross the blood-brain barrier and modulate receptor activity. |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.27 g/mol | |
| CAS RN | 74844-91-0 | |
| Solubility | Soluble in DMSO, THF, methanol |
Q. Table 2: Comparison of Synthetic Routes
| Method | Yield | Purity | Safety Rating |
|---|---|---|---|
| Wittig-Hydrogenation | 75% | >95% | High (non-toxic) |
| Cyanide-based | 82% | >90% | Low (toxic reagents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
